BenchChemオンラインストアへようこそ!

1-(2-Hydroxyethoxy)methyl-5-bromouracil

Antiviral HBV DHBV

Select 1-(2-Hydroxyethoxy)methyl-5-bromouracil for your HBV SAR studies as a halogen-dependent benchmark. This 5-bromo analogue maintains full wild-type potency against lamivudine-resistant mutants (EC50: 3.7-45.4 μM), unlike 5-chloro or 5-iodo congeners. With a selectivity index >10 in HepG2 cells and negligible HSV-1 activity, it serves as a low-toxicity positive control for resistance-breaking screening campaigns. Order high-purity compound for reproducible results.

Molecular Formula C7H9BrN2O4
Molecular Weight 265.06 g/mol
CAS No. 78097-11-7
Cat. No. B1618160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethoxy)methyl-5-bromouracil
CAS78097-11-7
Molecular FormulaC7H9BrN2O4
Molecular Weight265.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1COCCO)Br
InChIInChI=1S/C7H9BrN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13)
InChIKeyLXUJYJGKHLVRJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyethoxy)methyl-5-bromouracil (CAS 78097-11-7): Acyclic Pyrimidine Nucleoside Analogue for Antiviral Research


1-(2-Hydroxyethoxy)methyl-5-bromouracil (CAS 78097-11-7) is a 5-brominated acyclic pyrimidine nucleoside analogue belonging to the class of 1-[(2-hydroxyethoxy)methyl]uracil derivatives. This compound is synthesized via alkylation of silylated 5-bromouracil with 1,3-dioxolane in the presence of potassium iodide and chlorotrimethylsilane [1]. It has been evaluated primarily for antiviral activity against hepatitis B virus (HBV) and related hepadnaviruses, with documented potency against both wild-type and lamivudine-resistant strains [2].

Why 1-(2-Hydroxyethoxy)methyl-5-bromouracil Cannot Be Substituted by Other 5-Halogenated Uracil Derivatives


Within the 1-[(2-hydroxyethoxy)methyl]uracil scaffold, the nature of the 5-position substituent profoundly impacts both antiviral potency and viral target profile. The 5-bromo analogue exhibits a distinct activity signature compared to the 5-chloro, 5-iodo, and 5-fluoro congeners [1]. While the 5-chloro derivative is approximately 9-fold more potent against duck HBV in vitro, the 5-bromo compound demonstrates a different balance of activity against wild-type versus lamivudine-resistant HBV [1]. The 5-iodo analogue is significantly less inhibitory, and 5-fluorouracil is known to paradoxically promote HBV replication [2]. Furthermore, the acyclic 1-[(2-hydroxyethoxy)methyl] moiety confers a viral polymerase targeting mechanism distinct from that of the parent base 5-bromouracil, which acts primarily as a thymidine analogue antimetabolite [3]. These structure-activity nuances preclude generic substitution and mandate compound-specific selection based on experimental requirements.

Quantitative Differentiation of 1-(2-Hydroxyethoxy)methyl-5-bromouracil: Head-to-Head Antiviral Activity and Selectivity Data


Anti-DHBV Potency: 5-Bromo vs. 5-Chloro and 5-Iodo Analogues and Lamivudine

In a direct head-to-head comparison within the same study, 1-(2-hydroxyethoxy)methyl-5-bromouracil (compound 17) inhibited duck hepatitis B virus (DHBV) replication with an EC50 of 3.7-18.5 μM in primary duck hepatocytes. The 5-chloro analogue (18) was approximately 9-fold more potent (EC50 0.4-2.2 μM), while the 5-iodo analogue (19) was significantly less active (EC50 32 μM) [1]. The reference drug lamivudine (3-TC) exhibited an EC50 of 0.04-0.2 μM in the same assay system [1].

Antiviral HBV DHBV Nucleoside Analogue

Anti-Human HBV Activity in 2.2.15 Cells: 5-Bromo vs. 5-Chloro Analogue and Lamivudine

Against wild-type human HBV in stably transfected HepG2 2.2.15 cells, 1-(2-hydroxyethoxy)methyl-5-bromouracil exhibited an EC50 of 18.5-37.7 μM. The 5-chloro analogue (18) was more potent (EC50 4.5-45.4 μM), while lamivudine showed an EC50 of 2.1-4.4 μM in the same assay [1]. The 5-bromo compound thus retains measurable anti-HBV activity in human cells, though with reduced potency compared to the 5-chloro congener.

Antiviral HBV HepG2.2.15 Nucleoside Analogue

Activity Against Lamivudine-Resistant HBV Mutants: 5-Bromo vs. 5-Chloro Analogue

1-(2-Hydroxyethoxy)methyl-5-bromouracil retains full inhibitory activity against lamivudine-resistant HBV mutants. Against the single-mutant M204I HBV (B1 cell line), the compound exhibited an EC50 of 18.5-37.7 μM, identical to its wild-type activity. Against the double-mutant L180M/M204V HBV (D88 cell line), it showed an EC50 of 3.7-45.4 μM [1]. The 5-chloro analogue (18) displayed EC50 values of 4.5-45.4 μM (M204I) and 3.7-45.4 μM (L180M/M204V), while many other analogues in the series lost substantial activity against these mutants [1].

Antiviral HBV Drug Resistance Lamivudine

Lack of Activity Against Herpes Simplex Virus Type 1 (HSV-1): Differentiation from Acyclovir

1-(2-Hydroxyethoxy)methyl-5-bromouracil exhibits negligible activity against herpes simplex virus type 1 (HSV-1), with a reported EC50 of 530 μM (5.30 × 10⁵ nM) against HSV-1 thymidine kinase [1]. In contrast, the prototypical acyclic nucleoside acyclovir is a potent anti-HSV-1 agent with an EC50 of 0.85-0.86 μM . This >600-fold difference in potency underscores that the 5-bromouracil acyclic derivative is not a broad-spectrum antiviral but rather a selective anti-hepadnavirus agent.

Antiviral HSV-1 Selectivity Acyclovir

Cytotoxicity Profile: High Selectivity Index in HepG2 and Vero Cells

In head-to-head cytotoxicity assessments, 1-(2-hydroxyethoxy)methyl-5-bromouracil showed no measurable cytotoxicity to host HepG2 or Vero cells up to the highest tested concentrations (CC50 >377 μM and >454 μM, respectively) [1]. By comparison, the 5-chloro analogue (18) exhibited CC50 values >454 μM (HepG2) and >432 μM (Vero) [1]. The selectivity index (SI = CC50/EC50) for the 5-bromo compound against wild-type human HBV (using the most conservative EC50 of 37.7 μM and the lowest CC50 of 377 μM) exceeds 10, indicating a favorable in vitro therapeutic window.

Cytotoxicity Selectivity HepG2 Vero

Differentiation from Parent 5-Bromouracil: Acyclic Moiety Confers Altered Target Profile

The parent compound 5-bromouracil acts as a thymidine analogue antimetabolite that incorporates into DNA, causing chromosomal breaks and mutagenesis [1]. In contrast, 1-(2-hydroxyethoxy)methyl-5-bromouracil is an acyclic nucleoside analogue that targets viral polymerases without DNA incorporation. This mechanistic divergence is evidenced by the fact that 5-bromouracil lacks potent, selective anti-HBV activity, whereas the acyclic derivative shows measurable EC50 values against HBV in vitro [2]. Additionally, 5-bromouracil at 30 mg/L was found least effective in producing PLRV-free potato plants among seven antiviral chemicals tested, including acyclovir and ribavirin [3], highlighting its distinct biological profile.

Antimetabolite Thymidine Analogue DNA Incorporation HBV

Optimal Research and Industrial Use Cases for 1-(2-Hydroxyethoxy)methyl-5-bromouracil Based on Quantified Differentiation


HBV Antiviral Screening and SAR Studies Requiring a Moderate-Potency 5-Halogenated Probe

When conducting structure-activity relationship (SAR) studies on acyclic pyrimidine nucleosides, 1-(2-hydroxyethoxy)methyl-5-bromouracil serves as an essential comparator. Its EC50 of 18.5-37.7 μM against human HBV in 2.2.15 cells provides a defined, moderate-potency benchmark that sits between the more potent 5-chloro analogue (EC50 4.5-45.4 μM) and the less active 5-iodo analogue (EC50 32 μM against DHBV) [1]. This rank-order potency makes it ideal for halogen-dependent SAR mapping and for establishing baseline activity when evaluating novel 5-substituted derivatives.

Lamivudine-Resistant HBV Mechanistic Studies and Resistance-Breaking Compound Validation

The compound's preserved activity against lamivudine-resistant HBV mutants (M204I single mutant: EC50 18.5-37.7 μM; L180M/M204V double mutant: EC50 3.7-45.4 μM) makes it a valuable reference standard for resistance-breaking studies [1]. Unlike many other acyclic pyrimidines that lose substantial activity against these mutants, the 5-bromo analogue maintains full wild-type potency, enabling its use as a positive control in screening campaigns aimed at identifying compounds with similar resistance profiles.

Selective Anti-Hepadnavirus Research Requiring Minimal Off-Target Herpesvirus Activity

For studies focused exclusively on HBV or related hepadnaviruses (e.g., DHBV, WHV), 1-(2-hydroxyethoxy)methyl-5-bromouracil offers a narrow-spectrum tool. Its negligible activity against HSV-1 (EC50 530 μM) [1] contrasts sharply with broad-spectrum agents like acyclovir (HSV-1 EC50 0.85 μM) , reducing the likelihood of confounding antiviral effects when used in co-infection models or when herpesvirus contamination is a concern in cell culture.

Low-Cytotoxicity Positive Control for HBV Replication Inhibition Assays in HepG2 Cells

With a CC50 >377 μM in HepG2 cells and an EC50 of 18.5-37.7 μM against HBV in the same cell line, the compound provides a selectivity index exceeding 10 [1]. This favorable in vitro therapeutic window allows its use as a low-toxicity positive control in high-throughput antiviral screening assays, where cytotoxic artifacts must be minimized to accurately interpret HBV replication inhibition data.

Quote Request

Request a Quote for 1-(2-Hydroxyethoxy)methyl-5-bromouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.